molecular formula C22H29NO4 B1666709 (E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine CAS No. 337359-08-7

(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

Cat. No.: B1666709
CAS No.: 337359-08-7
M. Wt: 371.5 g/mol
InChI Key: AYOYFVLAAQPHJT-WLHGVMLRSA-N
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Description

AH-9700 is a compound known for its high affinity for sigma receptors and its significant inhibitory effect on the micturition reflex. It is primarily used in the treatment of urge incontinence and pollakiuria. The compound has shown promising results in experimental animals with normal bladder functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AH-9700 involves several steps:

    Mannich Reaction: 6,7-dimethyltetralone reacts with dimethylamine and formaldehyde to produce amino ketone.

    Quaternization: The amino ketone is quaternized with methyl iodide in acetone to form an ammonium salt.

    Nitrile Formation: The ammonium salt is displaced by potassium cyanide to yield a nitrile.

    Hydrolysis: Acidic hydrolysis of the nitrile produces a carboxylic acid.

    Amide Formation: The carboxylic acid is coupled with pyrrolidine using BOP reagent to form an amide.

    Reduction: The ketone and amide functions are reduced using vitride in toluene to produce an amino alcohol.

    Dehydration: The amino alcohol is dehydrated with ethanolic hydrochloric acid to yield AH-9700.

Industrial Production Methods

Industrial production methods for AH-9700 are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

AH-9700 undergoes several types of chemical reactions, including:

    Oxidation: AH-9700 can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form amino alcohols.

    Substitution: AH-9700 can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of AH-9700.

    Reduction: Amino alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

AH-9700 has a wide range of scientific research applications:

    Chemistry: Used as a ligand in radioligand binding studies to investigate sigma receptors.

    Biology: Studied for its effects on the micturition reflex and bladder capacity in experimental animals.

    Medicine: Potential therapeutic agent for treating urge incontinence and pollakiuria.

    Industry: Used in the development of new pharmaceuticals targeting sigma receptors

Mechanism of Action

AH-9700 exerts its effects primarily through its high affinity for sigma receptors and moderate affinity for muscarinic receptors. It inhibits carbachol-induced contractions in isolated bladder strips and dose-dependently inhibits rhythmic isovolumetric reflex bladder contractions in anesthetized rats. The compound’s mechanism involves modulation of the muscarinic acetylcholine receptor M1 and sigma opioid receptor pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AH-9700 is unique in its dual affinity for sigma and muscarinic receptors, which allows it to modulate bladder function in a manner different from other compounds like oxybutynin. This dual affinity makes it a valuable tool in both research and potential therapeutic applications.

Properties

CAS No.

337359-08-7

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

InChI

InChI=1S/C18H25N.C4H4O4/c1-14-11-17-6-5-16(13-18(17)12-15(14)2)7-10-19-8-3-4-9-19;5-3(6)1-2-4(7)8/h11-13H,3-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

AYOYFVLAAQPHJT-WLHGVMLRSA-N

SMILES

CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(3,4-dihydro-6,7-dimethyl-2-naphthalenyl)ethyl) pyrrolidine fumarate
AH-9700

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Reactant of Route 2
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Reactant of Route 3
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Reactant of Route 4
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Reactant of Route 5
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine

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